Madhp

Description

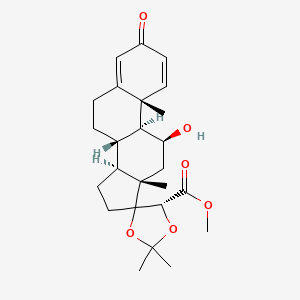

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97142-19-3 |

|---|---|

Molecular Formula |

C25H34O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

methyl (4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethyl-3'-oxospiro[1,3-dioxolane-5,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-4-carboxylate |

InChI |

InChI=1S/C25H34O6/c1-22(2)30-20(21(28)29-5)25(31-22)11-9-17-16-7-6-14-12-15(26)8-10-23(14,3)19(16)18(27)13-24(17,25)4/h8,10,12,16-20,27H,6-7,9,11,13H2,1-5H3/t16-,17-,18-,19+,20-,23-,24-,25?/m0/s1 |

InChI Key |

LWQQNBKTKLISOW-OMSFKJGZSA-N |

SMILES |

CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC24[C@@H](OC(O4)(C)C)C(=O)OC)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C |

Synonyms |

MADHP methyl 17,20-acetonidodihydroprednisolonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MDPHP on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to potent stimulants like 3,4-methylenedioxypyrovalerone (MDPV), MDPHP primarily exerts its effects through interaction with the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the mechanism of action of MDPHP at the DAT, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways and workflows. The primary mechanism of MDPHP is the potent inhibition of dopamine reuptake, leading to increased extracellular dopamine concentrations and subsequent psychostimulant effects.

Introduction

The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. The inhibition of DAT is a well-established mechanism for the psychostimulant effects of various drugs of abuse. MDPHP, a member of the pyrovalerone cathinone class, is a potent DAT inhibitor. Understanding its precise interactions with the DAT is critical for predicting its pharmacological and toxicological profile.

Quantitative Data on MDPHP-DAT Interaction

The interaction of MDPHP with the dopamine transporter has been characterized primarily through in vitro assays, including dopamine uptake inhibition and radioligand binding studies.

Table 1: Dopamine Transporter (DAT) Uptake Inhibition

| Compound | Assay System | IC₅₀ (nM) | Reference(s) |

| MDPHP | Rat brain synaptosomes | 8.4 - 50 | [1] |

| MDPHP | HEK cells expressing hDAT | ~50 | [2] |

| MDPV | Rat brain synaptosomes | 4.1 ± 0.5 | [3] |

| Cocaine | Rat brain synaptosomes | 250 ± 20 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits 50% of the dopamine uptake.

Table 2: Monoamine Transporter Binding Affinity

| Compound | Transporter | Kᵢ (μM) | Reference(s) |

| MDPHP | DAT | 0.007 - 0.18 | [3] |

| MDPHP | NET | 0.06 - 3.5 | [3] |

| MDPHP | SERT | 2.9 - 12 | [3] |

| MDPV | DAT | 0.01 ± 0.002 | [4] |

| Cocaine | DAT | 0.25 ± 0.03 | [4] |

Kᵢ (Inhibition constant) represents the binding affinity of the drug to the transporter. A lower Kᵢ value indicates a higher binding affinity.

Mechanism of Action at the Dopamine Transporter

MDPHP acts as a potent and selective dopamine reuptake inhibitor.[1][3] By binding to the dopamine transporter, it blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. This increased dopaminergic signaling in reward-related brain regions is believed to be the primary mechanism underlying the psychostimulant effects of MDPHP.

Unlike amphetamine-like stimulants, pyrovalerone cathinones, including MDPHP, are generally considered to be pure uptake inhibitors rather than dopamine-releasing agents.[3][5] This means they do not typically induce reverse transport (efflux) of dopamine through the DAT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of MDPHP with the dopamine transporter.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing the dopamine transporter.

Experimental Workflow:

Detailed Protocol (adapted from Baumann et al., 2013): [6]

-

Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold 0.32 M sucrose solution. The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the synaptosomes. The synaptosomal pellet is resuspended in a Krebs-phosphate buffer.

-

Assay Procedure:

-

Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of MDPHP or vehicle.

-

Dopamine uptake is initiated by the addition of a fixed concentration of [³H]dopamine (e.g., 10 nM).

-

The incubation is continued for a short period (e.g., 5 minutes) at 37°C.

-

Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM cocaine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each MDPHP concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine transporter by its ability to compete with the binding of a radiolabeled ligand.

Experimental Workflow:

Detailed Protocol (adapted from Eshleman et al., 2013): [7]

-

Membrane Preparation: HEK293 cells stably expressing the human dopamine transporter (hDAT) are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer.

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled DAT ligand, such as [³H]WIN 35,428 (e.g., 1.5 nM).

-

Increasing concentrations of MDPHP or vehicle are added to compete for binding.

-

The incubation is carried out at room temperature for a set period (e.g., 2 hours) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard DAT ligand (e.g., 10 µM cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for MDPHP is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp Recording)

This technique directly measures the electrical currents associated with dopamine transporter activity and how they are affected by MDPHP.

Experimental Workflow:

References

- 1. MDPHP - Wikipedia [en.wikipedia.org]

- 2. telematique.co.uk [telematique.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacological Profile of 3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP): An In-depth Technical Guide

Introduction

3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic stimulant of the cathinone class, structurally related to potent psychostimulants such as α-PHP, α-PVP, and MDPV.[1] As a member of the substituted cathinone family, MDPHP has garnered attention within the scientific community for its potent stimulant and euphoric effects, which are primarily attributed to its interaction with the central nervous system.[1][2] This document provides a comprehensive overview of the neuropharmacological profile of MDPHP, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for MDPHP is the inhibition of norepinephrine and dopamine reuptake.[2][3] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), MDPHP leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft.[2] This enhancement of noradrenergic and dopaminergic signaling is responsible for the characteristic stimulant effects, such as increased energy, focus, and euphoria.[1][2] While MDPHP has a pronounced effect on DAT and NET, its activity at the serotonin transporter (SERT) is significantly lower.[3] Some studies suggest that the longer aliphatic chain of MDPHP compared to its analogue MDPV may slightly increase its potency in inhibiting the dopamine transporter.[4][5]

Quantitative Neuropharmacological Data

The following tables summarize the in vitro binding affinities and transporter inhibition potencies of MDPHP.

Table 1: Monoamine Transporter Inhibition and Binding Affinity of MDPHP

| Transporter | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | IC₅₀ | 8.4 - 50 | Human | [3] |

| Norepinephrine Transporter (NET) | IC₅₀ | 60 - 935 | Human | [3] |

| Serotonin Transporter (SERT) | IC₅₀ | 9000 | Human | [3] |

| Dopamine Transporter (DAT) | Kᵢ | 7 - 180 | Human | [6] |

| Norepinephrine Transporter (NET) | Kᵢ | 60 - 3500 | Human | [6] |

| Serotonin Transporter (SERT) | Kᵢ | 2900 - 12000 | Human | [6] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Table 2: Receptor Binding Affinities of MDPHP

| Receptor | Parameter | Value (µM) | Species | Reference |

| Muscarinic M₁ | Kᵢ | 3.63 | Human | [7] |

| Muscarinic M₂ | pKᵢ | 5.30 | Human | [7] |

| Muscarinic M₃ | pKᵢ | 4.59 | Human | [7] |

| Muscarinic M₄ | pKᵢ | 4.89 | Human | [7] |

| Muscarinic M₅ | pKᵢ | 5.10 | Human | [7] |

pKᵢ is the negative logarithm of the Kᵢ value.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of MDPHP

The diagram below illustrates the primary mechanism of action of MDPHP at a synapse. MDPHP blocks the dopamine and norepinephrine transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft and subsequent overstimulation of postsynaptic receptors.

Experimental Workflow: In Vitro Radioligand Binding Assay

The following diagram outlines the typical workflow for a radioligand binding assay used to determine the binding affinity of MDPHP for monoamine transporters.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity of a test compound like MDPHP to monoamine transporters.

1. Materials and Reagents:

-

Cell membranes from cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[8]

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT.[8]

-

Test Compound: MDPHP.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

-

Non-specific Binding Compound: Benztropine (for DAT), Desipramine (for NET), or Fluoxetine (for SERT).[8]

-

96-well microplates, filter mats, and scintillation fluid.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Dilute the membranes to a final concentration of 20-50 µg of protein per well.[8]

-

Assay Setup: Prepare serial dilutions of MDPHP. In a 96-well plate, add the assay buffer, radioligand, and diluted membrane preparation to wells for total binding. For non-specific binding, also add the non-specific binding compound. For determining the affinity of MDPHP, add the various dilutions of the test compound.[8]

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MDPHP concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes a method to measure extracellular neurotransmitter levels in the brain of freely moving animals following the administration of MDPHP.

1. Materials and Reagents:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).[9]

-

MDPHP solution for administration.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

2. Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover.[10]

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]

-

Sample Collection: Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[9]

-

Drug Administration: Administer MDPHP to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period post-injection.[9]

3. Sample Analysis:

-

Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ECD.

-

Quantify the concentration of each neurotransmitter by comparing the peak areas to those of known standards.

4. Data Analysis:

-

Express the post-drug administration neurotransmitter concentrations as a percentage change from the baseline levels.

-

Perform statistical analysis to determine the significance of the observed changes.[10]

In Vitro and In Vivo Findings

In Vitro Studies: Research has demonstrated that MDPHP can induce neurotoxicity in vitro. Studies have shown that it can cause a concentration-dependent increase in reactive oxygen species (ROS), leading to cell death primarily through necrosis.[11]

In Vivo Studies: Animal studies have provided further insight into the pharmacological effects of MDPHP. In mice, MDPHP has been shown to increase locomotor activity and induce aggressive behavior.[12] At higher doses, cardiovascular effects such as increased heart rate and blood pressure have been observed.[12] In adolescent rats, MDPHP was found to dose-dependently increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), with a more pronounced effect in males.[13]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of MDPHP is not yet fully characterized. However, studies on its metabolism have identified several phase I metabolic pathways. These include the demethylenation of the methylenedioxy group, oxidation of the pyrrolidine ring, and hydroxylation of the aliphatic side chain.[14][15] The major metabolites are often found to be glucuronidated in urine samples.[14] Due to its lipophilic nature, conferred by the pyrrolidine moiety, MDPHP is expected to readily cross the blood-brain barrier.[16]

MDPHP is a potent synthetic cathinone that primarily acts as a norepinephrine-dopamine reuptake inhibitor. Its pharmacological profile is characterized by high affinity for DAT and NET, with significantly lower activity at SERT. In vivo studies confirm its stimulant and cardiovascular effects. The available data on its metabolism and potential for neurotoxicity highlight the need for further research to fully understand its complex neuropharmacological and toxicological properties. This guide provides a foundational understanding for professionals engaged in the study of novel psychoactive substances.

References

- 1. maxonchemicals.it.com [maxonchemicals.it.com]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. MDPHP - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. air.unimi.it [air.unimi.it]

- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative | MDPI [mdpi.com]

- 7. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sfera.unife.it [sfera.unife.it]

- 12. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

In Vitro Neurotoxicity of MDPHP: A Technical Guide on the Role of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Its increasing prevalence and association with adverse health effects necessitate a thorough understanding of its neurotoxic potential. This technical guide provides an in-depth analysis of the in vitro neurotoxicity of MDPHP, with a specific focus on its induction of reactive oxygen species (ROS) and the subsequent cellular consequences. The information presented herein is based on published scientific literature and is intended to serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development.

Recent in vitro studies have demonstrated that MDPHP exhibits concentration-dependent neurotoxicity in human-derived neuronal cell lines.[1][2][3] A key mechanism underlying this toxicity is the generation of oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This guide will detail the experimental evidence, present quantitative data, and outline the methodologies used to elucidate the neurotoxic profile of MDPHP.

Data Presentation: Quantitative Effects of MDPHP on Neuronal Cells

The following tables summarize the quantitative data from in vitro studies on the neurotoxic effects of MDPHP on dopaminergic-differentiated SH-SY5Y human neuroblastoma cells. These cells are a widely used model for studying neurotoxicity due to their human origin and ability to differentiate into a neuronal phenotype.

| MDPHP Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | ~95 |

| 50 | ~85 |

| 100 | ~70 |

| 250 | ~50 |

| 500 | ~30 |

| 1000 | ~20 |

| Data are approximated from graphical representations in the cited literature and represent cell viability after 24 hours of exposure. |

| MDPHP Concentration (µM) | Intracellular ROS Levels (Fold Increase vs. Control) |

| 0 (Control) | 1.0 |

| 100 | ~1.5 |

| 250 | ~2.5 |

| 500 | ~4.0 |

| Data are approximated from graphical representations in the cited literature and represent ROS levels after 24 hours of exposure. |

| MDPHP Concentration (µM) | Caspase-3 Activity (Fold Increase vs. Control) |

| 0 (Control) | 1.0 |

| 500 | No significant increase |

| Data from Sogos et al. (2021) indicate that MDPHP does not significantly activate caspase-3, suggesting a necrotic rather than apoptotic cell death pathway.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of MDPHP's in vitro neurotoxicity.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To obtain a dopaminergic-like phenotype, SH-SY5Y cells are treated with 10 µM retinoic acid for 5-7 days.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Differentiated SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[4]

-

Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of MDPHP (e.g., 10-1000 µM) or vehicle control. Cells are incubated for 24 hours.

-

MTT Incubation: After the exposure period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Differentiated SH-SY5Y cells are seeded in a 96-well black plate with a clear bottom and treated with MDPHP as described for the cytotoxicity assay.

-

DCFH-DA Loading: Following drug exposure, the medium is removed, and cells are washed with warm phosphate-buffered saline (PBS). A solution of 10 µM DCFH-DA in serum-free medium is then added to each well.[5]

-

Incubation: The cells are incubated for 30-45 minutes at 37°C in the dark.[5][6]

-

Fluorescence Measurement: After incubation, the DCFH-DA solution is removed, and cells are washed with PBS. The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[6]

-

Data Analysis: ROS levels are expressed as the fold increase in fluorescence intensity relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Following treatment with MDPHP, cells are washed with cold PBS and lysed with a specific lysis buffer on ice.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

Caspase-3 Activity Measurement: A specific amount of protein from each lysate (e.g., 50-200 µg) is added to a 96-well plate.[7]

-

Substrate Addition: A reaction buffer containing a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) is added to each well.[8][9]

-

Incubation and Measurement: The plate is incubated at 37°C for 1-2 hours. The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.[7]

-

Data Analysis: Caspase-3 activity is expressed as the fold increase in signal relative to the vehicle-treated control.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro assessment of MDPHP neurotoxicity.

MDPHP-Induced Neurotoxicity Signaling Pathway

Caption: MDPHP induces neurotoxicity via ROS and necrosis.

Conclusion

The in vitro evidence strongly indicates that MDPHP is neurotoxic to dopaminergic neurons in a concentration-dependent manner. The primary mechanism of this toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species, which ultimately leads to cell death via necrosis. The lack of significant caspase-3 activation suggests that apoptosis is not the principal cell death pathway initiated by MDPHP under the studied conditions.[1][2] These findings provide a crucial foundation for further research into the long-term neurological consequences of MDPHP use and for the development of potential therapeutic interventions for MDPHP-related neurotoxicity. This technical guide serves as a comprehensive resource for professionals engaged in the study of novel psychoactive substances and their impact on the central nervous system.

References

- 1. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Insights on New Psychoactive Substances (NPSs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. caspase3 assay [assay-protocol.com]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Metabolic Fate of MDPHP in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged on the new psychoactive substances (NPS) market. Understanding its pharmacokinetic properties and metabolic pathways is crucial for clinical and forensic toxicologists, as well as for drug development professionals seeking to comprehend the effects and disposition of this class of compounds. This technical guide provides a comprehensive review of the current scientific literature on the pharmacokinetics and metabolism of MDPHP in humans. Due to the absence of controlled clinical studies, the pharmacokinetic data presented are derived from case reports of intoxication and post-mortem analyses. The metabolic pathways have been elucidated through the analysis of human biological samples, primarily urine. Detailed methodologies for the extraction and analysis of MDPHP and its metabolites from various biological matrices are also presented.

Pharmacokinetics of MDPHP in Humans: A Review of Case Report Data

Controlled pharmacokinetic studies involving the administration of MDPHP to human subjects have not been documented in the scientific literature. Consequently, classical pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) following a specific dose are not available.

The quantitative data available are from forensic and clinical case reports of acute intoxication or post-mortem examinations. These findings, while not providing a complete pharmacokinetic profile, offer valuable insights into the distribution of MDPHP in the human body following exposure. The concentrations of MDPHP detected in various biological matrices are summarized in the tables below. It is important to note that these values are from disparate cases with unknown dosages, routes of administration, and times of exposure, and often involve the co-ingestion of other substances.

MDPHP Concentrations in Antemortem and Post-mortem Blood Samples

| Sample Type | Concentration Range (ng/mL) | Mean (ng/mL) | Median (ng/mL) | Case Type | Reference |

| Serum | 3.3 - 140 | 30.3 | 16 | Non-fatal Intoxication | [1] |

| Blood | 1.26 - 73.30 | - | - | Acute Intoxication | [2][3] |

| Femoral Blood | 350 | - | - | Fatal Intoxication | [4][5] |

| Cardiac Blood | 110 | - | - | Fatal Intoxication | [4][5] |

| Peripheral Blood | 1601.90 | - | - | Fatal Intoxication | [6][7][8][9][10] |

| Central Blood | 1639.99 | - | - | Fatal Intoxication | [6][7][8][9][10] |

| Fetal Blood | 76 | - | - | Fetal Death | [11] |

| Mother's Blood | 16 | - | - | Fetal Death | [11] |

MDPHP Concentrations in Urine

| Concentration Range (ng/mL) | Case Type | Reference |

| 19.31 - 8769.64 | Acute Intoxication | [2][3] |

| 1900 | Fatal Intoxication | [4][5] |

| 12954.13 | Fatal Intoxication | [6][7][8][9][10] |

| 222 | Fatal Intoxication | [11] |

Post-mortem Distribution of MDPHP in Various Tissues and Fluids

| Biological Matrix | Concentration | Case Type | Reference |

| Gastric Content | 700 ng/mL | Fatal Intoxication | [4][5] |

| Gastric Content | 3028.54 ng/mL | Fatal Intoxication | [6][7][8][9][10] |

| Gastric Content | 50 ng/mL | Fatal Intoxication | [6] |

| Bile | 3000 ng/mL | Fatal Intoxication | [4][5] |

| Kidney | 490 ng/g | Fatal Intoxication | [4][5] |

| Liver | 80 ng/g | Fatal Intoxication | [4][5] |

| Lung | 480 ng/g | Fatal Intoxication | [4][5] |

| Brain | 98 ng/g | Fatal Intoxication | [4][5] |

| Vitreous Humor (Right) | 1846.45 ng/mL | Fatal Intoxication | [6][7][8][9][10] |

| Vitreous Humor (Left) | 2568.01 ng/mL | Fatal Intoxication | [6][7][8][9][10] |

| Hair (0.0-1.5 cm) | 152.38 ng/mg | Fatal Intoxication | [6][7][8][9][10] |

| Hair (1.5-3.0 cm) | 451.33 ng/mg | Fatal Intoxication | [6][7][8][9][10] |

| Hair | 8.3 ng/mg | Fatal Intoxication | [12] |

Metabolic Pathways of MDPHP in Humans

MDPHP undergoes extensive metabolism in the human body, with a variety of phase I and phase II metabolites identified in urine samples. The metabolic transformations are similar to other pyrrolidinophenone-type synthetic cathinones.

Phase I Metabolic Pathways

The primary phase I metabolic pathways of MDPHP include:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the alkyl chain or the pyrrolidine ring.

-

Carbonyl Reduction: The reduction of the ketone group to a secondary alcohol.

-

Oxidation to a Lactam and subsequent Ring-Opening: Oxidation of the pyrrolidine ring to form a lactam, which can be followed by the opening of the ring structure.

-

Demethylenation of the Benzodioxole Moiety: The removal of the methylenedioxy bridge from the phenyl ring, forming a catechol intermediate. This is often followed by methylation of one of the resulting hydroxyl groups.

-

Carboxylation: The oxidation of the alkyl chain to form a carboxylic acid.

-

N-Dealkylation: While less prominent, the removal of the pyrrolidine ring has also been suggested.

The following diagram illustrates the major proposed metabolic pathways of MDPHP.

Caption: Proposed Phase I and Phase II metabolic pathways of MDPHP in humans.

Phase II Metabolism

The primary phase II metabolic pathway for MDPHP and its phase I metabolites is glucuronidation . This process involves the conjugation of glucuronic acid to hydroxyl groups on the metabolites, increasing their water solubility and facilitating their excretion in urine.[13]

Experimental Protocols for the Analysis of MDPHP and its Metabolites

The detection and quantification of MDPHP and its metabolites in biological samples are typically performed using chromatographic techniques coupled with mass spectrometry. The following sections outline the general methodologies reported in the literature.

Sample Preparation

A common method for the preparation of blood or serum samples is protein precipitation.[14]

-

Protocol:

-

To a known volume of sample (e.g., 100 µL), add an internal standard.

-

Add a precipitating agent, such as acetonitrile (e.g., 3 volumes).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.

-

For urine samples, solid-phase extraction (SPE) is a frequently used technique for sample clean-up and concentration of analytes.[15][16] To detect glucuronidated metabolites, an initial enzymatic hydrolysis step is required.

-

Enzymatic Hydrolysis Protocol:

-

To a specific volume of urine, add a buffer to adjust the pH (e.g., acetate buffer, pH 5).

-

Add β-glucuronidase enzyme.

-

Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to allow for the cleavage of the glucuronide conjugates.

-

-

Solid-Phase Extraction (SPE) Protocol:

-

Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with appropriate solvents (e.g., methanol followed by a buffer).

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances.

-

Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of an organic solvent and a base).

-

Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the analytical method.

-

The following diagram illustrates a typical workflow for the analysis of MDPHP and its metabolites in urine.

Caption: General experimental workflow for the analysis of MDPHP and its metabolites in human urine.

Analytical Instrumentation

LC-MS/MS is a highly sensitive and specific technique for the quantification of MDPHP and its metabolites.

-

Liquid Chromatography: Reversed-phase chromatography is typically employed using a C18 column. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is generally utilized.

GC-MS is another powerful technique for the analysis of MDPHP and its metabolites, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.

-

Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common derivatization methods.

-

Gas Chromatography: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.

-

Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Conclusion

The understanding of the pharmacokinetics and metabolic pathways of MDPHP in humans is still evolving and is currently based on data from forensic and clinical case reports rather than controlled studies. The available data indicate that MDPHP is extensively metabolized through a variety of phase I and phase II reactions, and the parent compound and its metabolites can be detected in various biological matrices. The analytical methodologies, primarily based on LC-MS/MS and GC-MS, are well-established for the detection and quantification of these compounds. Further research, including controlled administration studies, would be invaluable for a more complete characterization of the pharmacokinetic profile of MDPHP and for establishing a clearer correlation between dose, concentration, and pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical manifestations and analytical reports for MDPHP acute intoxication cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Postmortem distribution of MDPHP in a fatal intoxication case [ouci.dntb.gov.ua]

- 10. academic.oup.com [academic.oup.com]

- 11. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case | springermedizin.de [springermedizin.de]

- 12. researchgate.net [researchgate.net]

- 13. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]

The Structure-Activity Relationship of MDPHP and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) and its synthetic analogs. By examining the intricate connections between molecular structure and pharmacological activity, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction: The Rise of Synthetic Cathinones

Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS). These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). A prominent subgroup within this class is the α-pyrrolidinophenones, which includes the potent psychostimulant MDPHP. The primary mechanism of action for most synthetic cathinones involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This guide focuses on MDPHP and its analogs, dissecting how subtle modifications to their chemical scaffold can profoundly impact their potency and selectivity for these critical neurotransmitter transporters.

Core Structure and Key Analogs

The fundamental structure of MDPHP consists of a phenyl ring, a β-keto group, a pyrrolidine ring, and an alkyl chain of varying lengths attached to the α-carbon. The analogs of MDPHP are typically generated by modifying one or more of these structural components. The core structure and common modifications are illustrated below.

Quantitative Analysis of Monoamine Transporter Inhibition

The primary molecular targets of MDPHP and its analogs are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The potency of these compounds as inhibitors of monoamine reuptake is a key determinant of their psychoactive effects and abuse potential. The following tables summarize the in vitro inhibition data (IC₅₀ and Kᵢ values) for MDPHP and a selection of its prominent analogs, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM) of MDPHP and Analogs

| Compound | α-Alkyl Chain Length | Phenyl Ring Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |

| α-PPP | Propyl | Unsubstituted | 640 | - | >10,000 | >15.6 |

| α-PVP | Pentyl | Unsubstituted | 12.8 | 14.2 | >10,000 | >781 |

| α-PHP | Hexyl | Unsubstituted | 16 | - | 33,000 | 2062.5 |

| MDPPP | Propyl | 3,4-Methylenedioxy | - | 1700 | 3100 | 1.8 |

| MDPBP | Butyl | 3,4-Methylenedioxy | - | - | - | - |

| MDPV | Pentyl | 3,4-Methylenedioxy | 4.0 | 25.9 | 3305 | 826.3 |

| MDPHP | Hexyl | 3,4-Methylenedioxy | 8.4 | 935 | 9000 | 1071.4 |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Monoamine Transporter Binding Affinity (Kᵢ, nM) of MDPHP and Analogs

| Compound | α-Alkyl Chain Length | Phenyl Ring Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| α-PPP | Propyl | Unsubstituted | 1290 | - | 161,400 |

| α-PVP | Pentyl | Unsubstituted | 22.2 | - | - |

| α-PHP | Hexyl | Unsubstituted | 16 | - | 33,000 |

| MDPPP | Propyl | 3,4-Methylenedioxy | - | 3500 | 12,000 |

| MDPBP | Butyl | 3,4-Methylenedioxy | - | - | - |

| MDPV | Pentyl | 3,4-Methylenedioxy | 7.3 | 60 | 3900 |

| MDPHP | Hexyl | 3,4-Methylenedioxy | - | - | - |

Data compiled from multiple sources.[4][5]

Structure-Activity Relationship (SAR) Analysis

The quantitative data reveals several key SAR trends for MDPHP and its analogs:

-

α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from propyl (α-PPP) to hexyl (α-PHP) generally increases potency at the dopamine transporter (DAT).[1][5]

-

3,4-Methylenedioxy Substitution: The presence of the 3,4-methylenedioxy group on the phenyl ring, as seen in MDPHP and MDPV, tends to enhance potency at both DAT and NET compared to their unsubstituted counterparts (α-PHP and α-PVP, respectively).

-

Selectivity: Most of the potent analogs, including MDPHP and MDPV, are highly selective for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), as indicated by their high DAT/SERT ratios.[3] This selectivity is a key factor in their stimulant-like effects.

-

Pyrrolidine Ring: The pyrrolidine ring is a crucial feature for high-affinity binding to the monoamine transporters.

The logical relationship between these structural modifications and their impact on transporter inhibition can be visualized as follows:

References

- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfera.unife.it [sfera.unife.it]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of MDPHP: An In-depth Technical Guide to its Effects on the Central Nervous System in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance. Understanding its effects on the central nervous system is critical for public health and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the preclinical research on MDPHP's impact on the central nervous system in animal models. It details the experimental protocols used to assess its behavioral, neurochemical, and toxicological properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental investigation.

Introduction

MDPHP is a stimulant of the cathinone class, structurally related to the potent psychostimulant 3,4-methylenedioxypyrovalerone (MDPV).[1] Animal studies are crucial for elucidating the pharmacological and toxicological profile of emerging psychoactive substances like MDPHP. This guide synthesizes the current knowledge from rodent models, focusing on its effects on locomotor activity, its reinforcing properties, and its underlying neurochemical mechanisms.

Mechanism of Action: Monoamine Transporter Inhibition

MDPHP primarily acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its mechanism of action is similar to that of cocaine and other psychostimulants, leading to increased synaptic concentrations of these neurotransmitters.

Signaling Pathway of MDPHP at the Dopaminergic Synapse

Caption: MDPHP's primary mechanism of action at the dopaminergic synapse.

In Vitro Transporter Affinity

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 60-935 |

| Dopamine Transporter (DAT) | 8.4-50 |

| Serotonin Transporter (SERT) | 9000 |

| Data from Wikipedia summarizing various sources.[1] |

Behavioral Effects in Animal Models

Locomotor Activity

MDPHP consistently produces hyperlocomotor activity in rodents, a hallmark of psychostimulant drugs.[2][3] The effects are dose-dependent and typically follow an inverted U-shaped curve.[4]

-

Animals: Swiss-Webster mice or Sprague-Dawley rats are commonly used.[4][5] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.

-

Apparatus: A square open-field arena (e.g., 40.5 x 40.5 x 30.5 cm) equipped with infrared beams to automatically record horizontal and vertical movements.[6]

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes before the experiment.

-

A baseline locomotor activity is often recorded for a set period (e.g., 30-60 minutes) before drug administration.

-

MDPHP or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection.

-

Locomotor activity is then recorded for a period ranging from 2 to 8 hours.[3][6]

-

-

Data Analysis: Total distance traveled, horizontal activity, and vertical activity (rearing) are measured. Data are often analyzed in time bins (e.g., 10 minutes) to assess the time course of the drug's effect.

| Compound | ED50 (mg/kg, i.p.) |

| 3,4-MD-α-PHP (MDPHP) | 1.98 |

| α-PiHP | 2.46 |

| 4-Cl-α-PPP | 7.18 |

| 4-CPD | 17.24 |

| Data from Shetty et al. (2023).[3] |

Rewarding and Reinforcing Effects

The abuse potential of MDPHP has been evaluated using self-administration and conditioned place preference (CPP) paradigms.

Studies investigating the reinforcing effects of MDPHP have shown that it can sustain self-administration behavior in rats, indicating its potential for abuse.[7] However, some studies suggest it may be less likely to induce dependence in occasional users compared to other cathinones like MDPV.[8][9]

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.[10][11]

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.[12]

-

Procedure:

-

Following a recovery period, rats are placed in the operant chambers.

-

Pressing the active lever results in the intravenous infusion of a specific dose of MDPHP, often paired with a visual or auditory cue.

-

Pressing the inactive lever has no consequence.

-

Sessions are typically conducted for a fixed duration (e.g., 1-2 hours) daily.

-

Different schedules of reinforcement can be used, such as fixed-ratio (FR) or progressive-ratio (PR) schedules.

-

-

Data Analysis: The number of infusions, active and inactive lever presses are recorded to determine the reinforcing efficacy of the drug.

The CPP paradigm is used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

-

Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.[15]

-

Procedure:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore all three compartments to determine any initial preference.

-

Conditioning: Over several days, the animal receives an injection of MDPHP and is confined to one of the outer compartments. On alternate days, it receives a vehicle injection and is confined to the other outer compartment.[16]

-

Post-conditioning (Test): The animal is placed in the central compartment with free access to all compartments, and the time spent in each compartment is recorded.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.

Experimental Workflow for Conditioned Place Preference

Caption: A typical workflow for a conditioned place preference experiment.

Neurochemical and Electrophysiological Effects

Dopaminergic Neuron Activity

Electrophysiological studies have shown that MDPHP can increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[7] Interestingly, this effect was observed in male but not female rats, suggesting sex-dependent differences in the neurobiological response to MDPHP.[7][17]

-

Animals: Adolescent rats are used for brain slice preparation.[9]

-

Brain Slice Preparation: Animals are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA are prepared using a vibratome.

-

Electrophysiological Recordings: Slices are transferred to a recording chamber and perfused with aCSF. Whole-cell or cell-attached patch-clamp recordings are performed on identified dopaminergic neurons.

-

Drug Application: MDPHP is bath-applied at various concentrations to assess its effect on the firing rate and other electrophysiological properties of the neurons.

-

Data Analysis: Changes in firing frequency, membrane potential, and synaptic currents are analyzed to determine the drug's effect on neuronal excitability.

Neurotoxicity

In vitro studies using the SH-SY5Y neuroblastoma cell line have indicated that MDPHP can induce neurotoxicity.[8] It has been shown to reduce cell viability, increase the production of reactive oxygen species (ROS), and lead to cell death primarily through necrosis.[8]

Summary and Conclusion

Preclinical research in animal models has provided valuable insights into the central nervous system effects of MDPHP. It is a potent psychostimulant that enhances locomotor activity and possesses rewarding properties, likely mediated by its potent inhibition of dopamine and norepinephrine reuptake. The detailed experimental protocols and compiled quantitative data in this guide offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development. The provided visualizations of its mechanism of action and experimental workflows serve to clarify complex processes. Further research is warranted to fully elucidate the long-term neurotoxic potential and the sex-dependent effects of MDPHP, which will be crucial for informing public health policies and developing strategies to mitigate the harms associated with its use.

References

- 1. MDPHP - Wikipedia [en.wikipedia.org]

- 2. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfera.unife.it [sfera.unife.it]

- 9. researchgate.net [researchgate.net]

- 10. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]

- 14. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Acute Behavioral Effects of MDPHP Administration in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone, structurally related to 3,4-methylenedioxypyrovalerone (MDPV), a potent psychostimulant commonly found in "bath salts".[1][2][3] As a novel psychoactive substance (NPS), understanding its pharmacological and toxicological profile is critical. This technical guide provides a comprehensive overview of the acute behavioral effects observed following MDPHP administration in mice, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms. The information presented is intended to support research and drug development efforts in the field of psychostimulant abuse and toxicology.

Locomotor Activity

Acute administration of MDPHP produces significant psychomotor stimulant effects in mice, primarily characterized by a dose-dependent increase in spontaneous locomotor activity.[1][4] These effects are comparable to those induced by its analogue, MDPV.[1][2]

Quantitative Data: Locomotor Effects

The stimulant effects of MDPHP on locomotor activity are robust, with studies establishing effective dose ranges. The maximal motor stimulant actions of MDPHP have been shown to be equivalent to those of cocaine and methamphetamine.[5]

| Behavioral Assay | Species/Strain | Doses (mg/kg, i.p.) | Key Findings | Reference |

| Spontaneous Locomotion | CD-1 Male Mice | 0.01 - 20 | Significantly increased locomotion. | [1][2] |

| Locomotor Activity | Swiss-Webster Mice | 0.3 - 10 | Produced an inverted U-shaped dose-effect curve. ED₅₀ = 1.98 mg/kg. | [5] |

Experimental Protocol: Spontaneous Locomotor Activity

The assessment of spontaneous locomotor activity is a standard method for quantifying the stimulant effects of a substance.

-

Apparatus: An open-field arena, often an ANY-maze video tracking system, is used to monitor the animal's movement.[2] Cages are typically cleaned with a dilute ethanol solution between trials to eliminate olfactory cues.[2]

-

Subjects: Male CD-1 or Swiss-Webster mice are commonly used.[1][5] Animals are habituated to the testing room before the experiment begins.

-

Procedure:

-

Mice are handled for several days prior to testing to acclimate them to the procedure.

-

On the test day, mice are administered a single intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or MDPHP at varying doses.

-

Immediately following the injection, each mouse is placed into the center of the open-field arena.

-

Locomotor activity, measured as total distance traveled or horizontal activity counts, is recorded for a specified period. The stimulant effects of MDPHP are typically observed within 10 minutes and can last from 2 to 3.5 hours.[5]

-

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle and MDPHP-treated groups. An ED₅₀ value, the dose that produces 50% of the maximal effect, is often calculated to determine the potency of the substance.[5]

Visualization: Locomotor Activity Experimental Workflow

Caption: Workflow for assessing MDPHP-induced locomotor activity.

Aggressive Behavior

In addition to stimulating locomotion, acute MDPHP administration has been shown to induce aggressive behavior in mice, an effect also observed with MDPV.[1][2] This is a critical consideration for its overall toxicological profile, as it aligns with clinical reports of psychomotor agitation and aggressiveness in human users.[1][2][3]

Quantitative Data: Aggressive Behavior

| Behavioral Assay | Species/Strain | Doses (mg/kg, i.p.) | Key Findings | Reference |

| Resident-Intruder Test | CD-1 Male Mice | 0.01 - 20 | Induced aggressive behavior. | [1][2] |

Experimental Protocol: Resident-Intruder Test

This paradigm is the standard for assessing aggressive and offensive behaviors in rodents.

-

Apparatus: The home cage of the "resident" mouse.

-

Subjects: Male CD-1 mice. "Resident" mice are individually housed for at least three weeks to establish territory. "Intruder" mice are group-housed.[2]

-

Procedure:

-

Training: For one week prior to the experiment, an intruder mouse is placed in the resident's cage for 1 minute daily to establish a baseline interaction pattern.[2]

-

Testing: On the test day, the resident mouse is injected (i.p.) with either vehicle or MDPHP.

-

Following the injection and a brief absorption period, a novel "intruder" mouse is introduced into the resident's home cage.

-

The ensuing interaction is recorded for a set duration.

-

-

Data Analysis: Key parameters of aggression are scored by trained observers. These include latency to the first attack, number of attacks, and total time spent in aggressive postures or combat.

Visualization: Resident-Intruder Test Workflow

Caption: Experimental workflow for the Resident-Intruder test.

Abuse Potential and Reinforcing Effects

The abuse potential of MDPHP is suggested by its ability to substitute for the discriminative stimulus effects of known psychostimulants like cocaine and methamphetamine in rodents. This indicates that the substance produces similar interoceptive effects, which is a strong predictor of abuse liability in humans.[5]

Quantitative Data: Drug Discrimination

| Behavioral Assay | Species/Strain | Training Drug | Key Findings | Reference |

| Drug Discrimination | Sprague-Dawley Rats | Cocaine | Fully substituted for cocaine. ED₅₀ = 2.28 mg/kg. | [5] |

| Drug Discrimination | Sprague-Dawley Rats | Methamphetamine | Fully substituted for methamphetamine. ED₅₀ = 1.65 mg/kg. | [5] |

Note: While these studies were conducted in rats, they are highly relevant for predicting similar effects in mice and assessing the overall abuse potential of the compound.

Experimental Protocol: Drug Discrimination

This operant conditioning procedure trains animals to distinguish between the effects of a drug and a vehicle.

-

Apparatus: A standard two-lever operant conditioning chamber.

-

Subjects: Rats or mice are food-deprived to motivate them to work for food reinforcement.

-

Procedure:

-

Training: Animals are trained to press one lever ("drug-appropriate") after receiving an injection of a known stimulant (e.g., methamphetamine) and a second lever ("vehicle-appropriate") after receiving a saline injection to earn a food reward.

-

Testing: Once the animals reliably press the correct lever (>80% accuracy), test sessions are initiated. In these sessions, animals are administered a dose of the test compound (MDPHP) and placed in the chamber. The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis: Full substitution is determined when the test drug produces a high percentage (typically >80%) of responses on the drug-appropriate lever. The ED₅₀ for substitution is calculated to determine the potency of the test drug relative to the training drug.[5]

Proposed Mechanism of Action

The behavioral effects of MDPHP, like other synthetic cathinones, are primarily attributed to its action on monoamine transporters. It is believed to act as a dopamine and norepinephrine reuptake inhibitor.[6] This action increases the synaptic concentration of these neurotransmitters, leading to enhanced stimulation of postsynaptic receptors in key brain circuits, such as the mesolimbic dopamine system, which is involved in reward and locomotor activity.[7] Studies in rats have shown that MDPHP increases the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) in males, suggesting a direct impact on the brain's reward circuitry.[7][8][9]

Visualization: Proposed Synaptic Mechanism of MDPHP

Caption: MDPHP blocks dopamine transporters, increasing synaptic dopamine.

Conclusion

Acute administration of MDPHP in mice elicits a distinct profile of behavioral effects characteristic of a potent psychostimulant. Key findings include a significant, dose-dependent increase in locomotor activity and the induction of aggressive behaviors.[1][2] Furthermore, drug discrimination studies strongly suggest a high potential for abuse, with effects that are comparable to those of cocaine and methamphetamine.[5] The underlying mechanism is believed to involve the inhibition of dopamine and norepinephrine reuptake, leading to overstimulation of central monoaminergic systems.[6][7] These findings provide a crucial foundation for further research into the neurotoxicity, addiction liability, and potential therapeutic interventions related to MDPHP and other emerging synthetic cathinones.

References

- 1. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. aminer.org [aminer.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Abuse Potential of MDPHP in Adolescent Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of the abuse potential of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP), a synthetic cathinone, specifically in adolescent rats. The information presented is primarily based on a key study in the field, supplemented with general methodologies for assessing drug abuse liability.

Core Findings on MDPHP Abuse Potential in Adolescents

A pivotal study by Pisanu et al. (2022) investigated the abuse liability of MDPHP in both male and female adolescent rats. The research indicates that under the specific experimental conditions, MDPHP did not sustain reliable self-administration behavior. This suggests that the substance may have a low potential to induce dependence in occasional users.[1][2][3][4][5][6][7]

However, the study revealed significant sex-specific differences in the physiological and neurological responses to MDPHP. Chronic exposure to low doses of MDPHP led to elevated plasma corticosterone levels in female rats, but not in males.[1][3][5] Conversely, MDPHP was found to increase the firing rate of dopaminergic neurons in the rostral ventral tegmental area (rVTA) in male rats, an effect not observed in females.[2][3][4][5][6] These findings highlight the complex and sexually dimorphic effects of MDPHP that warrant further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Pisanu et al. (2022).

Table 1: Intravenous Self-Administration of MDPHP in Adolescent Rats

| Sex | Drug Dose (mg/kg/infusion) | Mean Daily Injections (Last 7 Sessions) | Mean Daily Intake (mg/kg) (Last 7 Sessions) |

| Male | 0.02 and 0.04 | Not significantly different from saline | 0.08 ± 0.01 |

| Female | 0.02 and 0.04 | Not significantly different from saline | 0.09 ± 0.02 |

Data presented as mean ± SEM. The study concluded that the number of MDPHP injections was not significantly different from the saline control group, indicating a lack of reinforcement under these conditions.[1]

Table 2: Plasma Corticosterone Levels Following Chronic MDPHP Self-Administration

| Sex | Treatment Group | Plasma Corticosterone (ng/mL) | Percentage Change vs. Saline |

| Male | Saline | ~40 | N/A |

| MDPHP | No significant change | N/A | |

| Female | Saline | ~120 | N/A |

| MDPHP | ~205 | +72% (p < 0.001) |

Data are approximate values derived from graphical representations in the source study and presented to illustrate the direction and significance of the findings.[1]

Table 3: Effect of MDPHP on the Firing Rate of rVTA Dopaminergic Neurons

| Sex | MDPHP Concentration (µM) | Change in Firing Rate |

| Male | 1 - 10 | Dose-dependent increase |

| Female | 1 - 10 | No significant change |

The study demonstrated a significant, dose-dependent increase in the firing rate of these neurons in male rats, while no such effect was observed in female rats.[4]

Experimental Protocols

This section details the methodologies employed in the key study and provides general protocols for other standard abuse potential assays.

Intravenous Self-Administration Protocol

This protocol is based on the methodology described by Pisanu et al. (2022).[1]

-

Subjects: Adolescent male and female Sprague-Dawley rats.

-

Surgery: Rats were anesthetized and implanted with a chronic indwelling catheter in the right jugular vein. The catheter was passed subcutaneously to the back of the animal and connected to a liquid swivel.

-

Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes (one active, one inactive), a cue light, and an infusion pump.

-

Acquisition of Self-Administration:

-

Rats were placed in the operant chambers for daily 1-hour sessions, 5 days a week.

-

A nose poke in the active hole resulted in an intravenous infusion of MDPHP (0.02 or 0.04 mg/kg/infusion in sterile saline) delivered over a few seconds.

-

Each infusion was paired with a cue light presentation.

-

Nose pokes in the inactive hole were recorded but had no programmed consequences.

-

A fixed-ratio 1 (FR1) schedule of reinforcement was used, where each active response resulted in a single infusion.

-

-

Data Analysis: The number of active and inactive nose pokes, and consequently the number of infusions and total drug intake, were recorded and analyzed.

Plasma Corticosterone Measurement

Following the final self-administration session, blood samples were collected to measure plasma corticosterone levels, as described by Pisanu et al. (2022).[1]

-

Sample Collection: Trunk blood was collected in EDTA-coated tubes immediately after decapitation.

-

Plasma Separation: Samples were centrifuged to separate the plasma.

-

Assay: Plasma corticosterone concentrations were determined using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Corticosterone levels (in ng/mL) were compared between the MDPHP and saline control groups for each sex.

Ex Vivo Electrophysiology

The following protocol for patch-clamp recordings in the rVTA is based on Pisanu et al. (2022).[4]

-

Brain Slice Preparation: Rats were anesthetized, and their brains were rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA were prepared using a vibratome.

-

Recording: Slices were transferred to a recording chamber and perfused with aCSF. Whole-cell patch-clamp recordings were obtained from visually identified dopaminergic neurons in the rVTA.

-

Drug Application: MDPHP (at concentrations of 1, 3, and 10 µM) was bath-applied to the slices.

-

Data Analysis: The firing rate of the neurons (action potentials per second) was recorded before, during, and after MDPHP application to determine the drug's effect.

Conditioned Place Preference (CPP) - General Protocol

While no specific CPP data for MDPHP in adolescent rats were found in the initial search, this is a standard method to assess the rewarding effects of a substance.

-

Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.

-

Pre-Conditioning Phase (Day 1): Rats are allowed to freely explore all three compartments to determine any initial preference for one of the outer compartments.

-

Conditioning Phase (Days 2-7):

-

On alternate days, rats receive an injection of MDPHP and are confined to one of the outer compartments.

-

On the other days, they receive a saline injection and are confined to the opposite compartment.

-

-

Test Phase (Day 8): Rats are placed in the central compartment with free access to both outer compartments, and the time spent in each compartment is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the saline-paired compartment indicates a conditioned place preference, suggesting rewarding properties of the drug.

Locomotor Activity - General Protocol

This assay is used to measure the stimulant or depressant effects of a drug on spontaneous movement. No specific data for MDPHP in adolescent rats was found in the initial search.

-

Apparatus: An open-field arena, which is a square or circular enclosure with sensors to track movement.

-

Habituation: Rats are placed in the open-field for a period to allow them to acclimate to the new environment.

-

Drug Administration: Rats are administered either MDPHP or saline.

-

Testing: Immediately after injection, rats are placed back into the open-field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.

-

Data Analysis: The locomotor activity of the MDPHP-treated group is compared to the saline control group to determine if the drug has stimulant or depressant effects.

Visualizations

The following diagrams illustrate key experimental workflows and findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Diff… [ouci.dntb.gov.ua]

- 3. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences [iris.unica.it]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences | Semantic Scholar [semanticscholar.org]

MDPHP's impact on cardiovascular and respiratory parameters

An In-depth Technical Guide on the Cardiovascular and Respiratory Impacts of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Structurally related to 3,4-methylenedioxypyrovalerone (MDPV), MDPHP exhibits potent stimulant effects on the central nervous system.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of , drawing from preclinical studies and clinical case reports. The document details the substance's mechanism of action, summarizes quantitative data on its physiological effects, outlines relevant experimental protocols, and presents visual representations of key pathways and workflows. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and toxicology.

Introduction